

An In-Depth Technical Guide to the Ethnobotanical Uses of Swietenia mahagoni

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Compound of Interest

Compound Name: Swietemahalactone

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Abstract

Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany, is a tree in the Meliaceae family with a rich history of use in traditional medicine across various cultures.[1][2] Its ethnobotanical applications are extensive, ranging from the treatment of diabetes and inflammatory conditions to infectious diseases and cancer.[1][3] Modern pharmacological studies have begun to validate these traditional uses, attributing the plant's therapeutic properties to a diverse array of phytochemicals, most notably limonoids, flavonoids, tannins, and saponins.[1][4][5] This technical guide provides a comprehensive overview of the ethnobotanical uses of S. mahagoni, supported by quantitative data from scientific studies, detailed experimental protocols, and visualizations of proposed molecular mechanisms of action. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to inform further investigation into the therapeutic potential of this valuable medicinal plant.

Traditional and Ethnobotanical Uses

Swietenia mahagoni has been a cornerstone of traditional medicine in various regions, including India, Africa, and Indonesia.[2][6] Different parts of the plant, including the seeds, bark, leaves, and roots, are utilized to prepare remedies for a wide spectrum of ailments.

The seeds are particularly prominent in ethnobotanical practices, where they are used for their anti-diabetic, anti-hypertensive, and anti-malarial properties.[3][7] In Indonesia, seeds are traditionally consumed for managing diabetes and hypertension.[3] The fruit is also regarded as a potent anti-hyperglycemic agent.[3] Beyond metabolic and infectious diseases, the seeds have been employed to address conditions such as coughs, intestinal parasitism, and even as an abortifacient.[3]

The bark of *S. mahagoni* is recognized for its astringent and tonic properties.[2] It has been traditionally used to treat diarrhea, fever, and anemia.[2] In some cultures, a decoction of the bark is used as a febrifuge. The leaves and roots have been applied topically as a poultice to stop bleeding.[1]

Phytochemical Constituents

The diverse pharmacological activities of *Swietenia mahagoni* are attributed to its rich and complex phytochemical profile. The primary classes of bioactive compounds isolated from this plant include:

- **Limonoids:** These tetranortriterpenoids are characteristic of the Meliaceae family and are abundant in *S. mahagoni*. Notable limonoids include swietenine, swietenolide, and swiemahogins A and B.[8]
- **Flavonoids:** These phenolic compounds, including catechins and quercetin-3-O-glucoside, are known for their antioxidant and anti-inflammatory properties.[9]
- **Tannins:** These polyphenolic compounds contribute to the astringent properties of the plant and also possess antioxidant activity.[9]
- **Saponins:** These glycosides are believed to contribute to the anti-inflammatory and antimicrobial effects of *S. mahagoni* extracts.[1][5]
- **Alkaloids:** This class of nitrogen-containing compounds is also present and likely contributes to the plant's diverse bioactivities.[5]

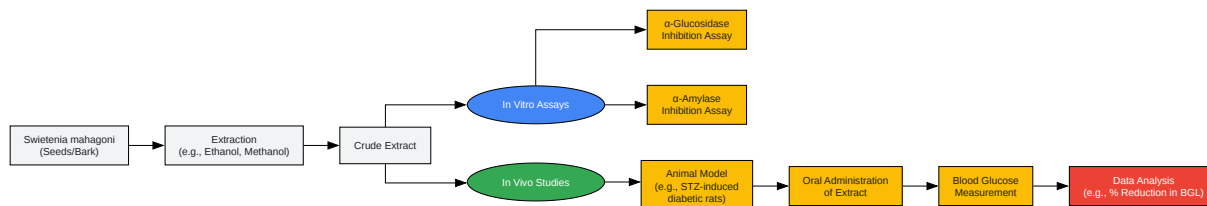
Table 1: Quantitative Phytochemical Analysis of *Swietenia mahagoni*

Plant Part	Phytochemical	Extraction Solvent	Method	Quantity	Reference
Leaves	Alkaloids	Ethanol	Gravimetric	4.204 ± 0.3%	[10]
Flavonoids	Ethanol	Gravimetric	10.35 ± 0.7%	[10]	
Tannins	Ethanol	UV-VIS Absorption	0.585 ± 0.1 µg/mL	[10]	
Cardiac Glycosides	Ethanol	UV-VIS Absorption	33.6 ± 0.9 µg/mL	[10]	
Winged Seeds	Alkaloids	Ethanol	Gravimetric	2.414 ± 0.3%	[10]
Flavonoids	Ethanol	Gravimetric	6.880 ± 0.3%	[10]	
Tannins	Ethanol	UV-VIS Absorption	0.270 ± 0.003 µg/mL	[10]	
Cardiac Glycosides	Ethanol	UV-VIS Absorption	32.6 ± 1 µg/mL	[10]	
Seeds	Total Phenolics	Methanol	Folin-Ciocalteu	70.83 mg GAE/g	[6]
Total Flavonoids	Methanol	AlCl3 method	2.5 ± 0.15 mg CE/g	[6]	
Seeds	Saponins	Ethanol	Spectrophotometry	11.53%	[11]

Pharmacological Activities and Quantitative Data

Anti-diabetic Activity

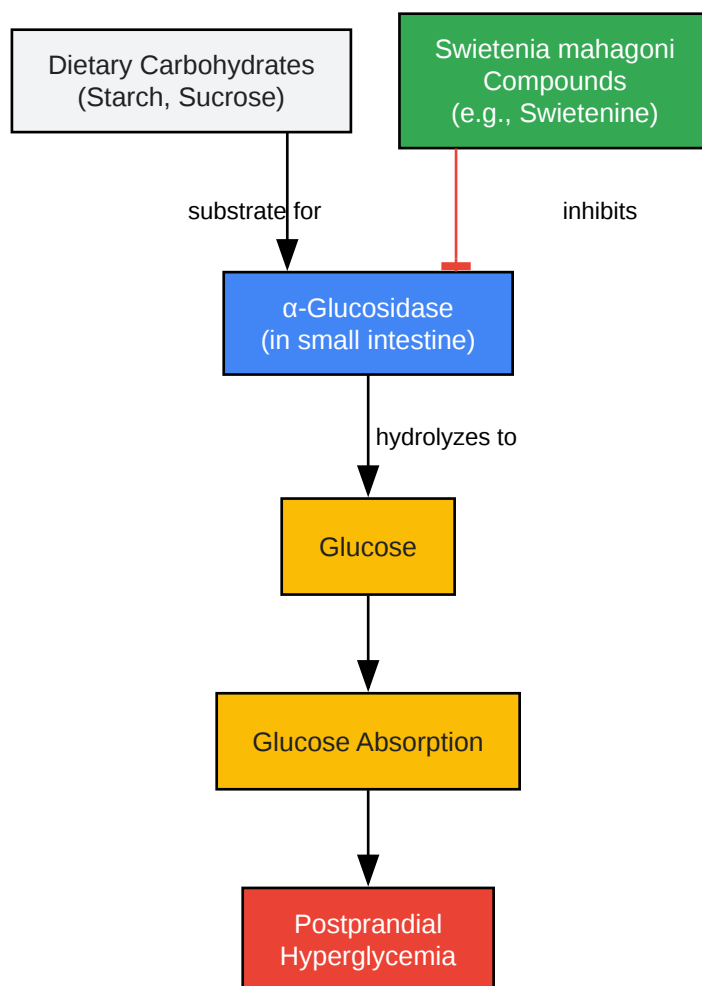
The traditional use of *S. mahagoni* for diabetes is supported by numerous in vitro and in vivo studies. The proposed mechanisms of action include the inhibition of carbohydrate-hydrolyzing enzymes and agonistic activity towards Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ).^{[7][12]}



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Caption: Workflow for evaluating the anti-diabetic potential of *S. mahagoni*.

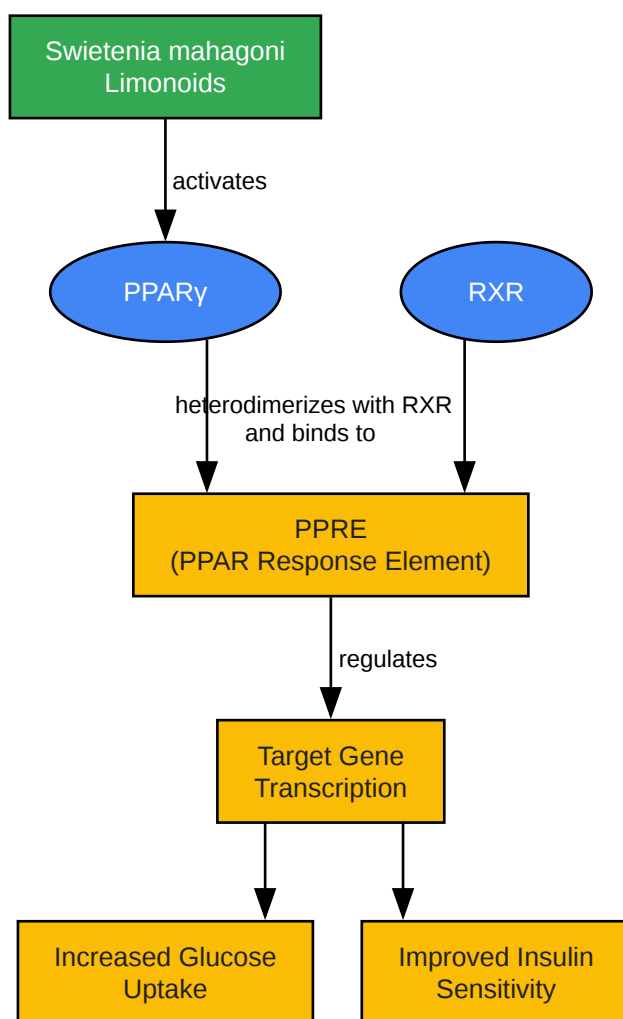
S. mahagoni extracts have been shown to inhibit α -glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.



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Caption: Inhibition of α -glucosidase by *S. mahagoni* compounds.

Certain compounds in *S. mahagoni* have demonstrated agonistic activity towards PPAR γ , a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.^{[7][12]} Activation of PPAR γ can lead to increased glucose uptake in peripheral tissues.



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Caption: PPAR γ agonism by *S. mahagoni* limonoids.

Table 2: In Vitro and In Vivo Anti-diabetic Activity of *Swietenia mahagoni* Extracts

Plant Part & Extract	Assay	Model	Result	Reference
Seed (Purified Ethanol Extract)	α -Glucosidase Inhibition	In vitro	IC50: 4.7 μ g/mL	[6]
Seed (Ethanol Extract)	α -Glucosidase Inhibition	In vitro	18.147% inhibition at 100 ppm	[6]
Seed (Ethanol Extract)	α -Amylase Inhibition	In vitro	Moderate inhibition (34.9% \pm 1.2)	
Bark (Methanol Extract)	Hypoglycemic Activity	STZ-induced diabetic rats	Significant reduction in blood glucose at 25 & 50 mg/kg	[13]
Seed	Hypoglycemic Activity	Alloxan-induced diabetic mice	55.49% reduction in blood glucose at 1000 mg/kg	[7]

Anti-inflammatory Activity

Traditional use of *S. mahagoni* for inflammatory conditions is supported by studies demonstrating its ability to reduce edema in animal models.[1][14] The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines. Saponins and flavonoids are thought to be major contributors to this activity.[1][15]

Table 3: In Vivo Anti-inflammatory Activity of Swietenia mahagoni Extracts

Plant Part & Extract	Assay	Model	Dose	% Inhibition of Edema	Reference
Seed (Methanolic Extract)	Cotton pellet-induced granuloma	Rats	50 mg/kg	28.29%	[3]
100 mg/kg	42.86%	[3]			

Antimicrobial Activity

Extracts from various parts of *S. mahagoni* have shown broad-spectrum activity against a range of pathogenic bacteria and fungi.[\[4\]](#)[\[9\]](#)[\[16\]](#)

Table 4: Antimicrobial Activity of *Swietenia mahagoni* Extracts (Zone of Inhibition in mm)

Plant Part & Extract	Microorganism	Concentration	Zone of Inhibition (mm)	Reference
Leaf (Methanol)	Staphylococcus aureus	50 mg/mL	20.2	[4]
	Escherichia coli	50 mg/mL	16.4	
	Salmonella enterica	50 mg/mL	19.5	
	Enterobacter aerogenes	50 mg/mL	20.5	
	Proteus vulgaris	50 mg/mL	18.1	
	Aspergillus flavus	50 mg/mL	22.1	
	Aspergillus niger	50 mg/mL	18.2	
	Candida albicans	50 mg/mL	19.3	
Seed (Methanol)	Candida albicans	25-50 mg/mL	MIC/MBC range	[16]
	Staphylococcus aureus	25-50 mg/mL	MIC/MBC range	
	Pseudomonas aeruginosa	25-50 mg/mL	MIC/MBC range	

Antioxidant Activity

The antioxidant potential of *S. mahagoni* is well-documented and is primarily attributed to its phenolic and flavonoid content.[\[6\]](#)

Table 5: In Vitro Antioxidant Activity of Swietenia mahagoni Extracts

Plant Part & Extract	Assay	Result	Reference
Seed (Methanol)	DPPH Scavenging	IC50: 2.3 mg/mL	[6]
Superoxide Inhibition	47.2% inhibition	[3]	
H2O2 Scavenging	49.5% inhibition	[3]	
FRAP	0.728 mmol Fe ⁺⁺ /g	[3]	
Leaf (Methanol)	DPPH Scavenging	IC50: 69.9 µg/mL	[4]

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of *S. mahagoni* extracts and isolated compounds against various cancer cell lines, suggesting its potential as a source for novel anti-cancer agents.[8]

Table 6: Cytotoxic Activity of Swietenia mahagoni Extracts and Compounds

Plant Part/Compound & Extract	Cell Line	Assay	Result (IC50)	Reference
Leaf (Methanol)	HCT-116 (Colon Cancer)	MTT	44.2 µg/mL	[4]
Limonoid from <i>S. macrophylla</i>	HCT-116 (Colon Cancer)	-	55.87 µg/mL	[8]
Moronic Acid (from n-hexane extract)	MCF-7 (Breast Cancer)	-	63.10 µM	[17]
CV-1 (Normal Kidney)	-	48.04 µM	[17]	

Experimental Protocols

Plant Material and Extraction

General Protocol for Methanolic Extraction of Leaves:

- Fresh leaves of *S. mahagoni* are collected and authenticated.
- The leaves are washed, shade-dried, and then coarsely powdered.
- The powdered material is subjected to extraction with methanol using a Soxhlet apparatus for a specified duration (e.g., 72 hours).
- The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.
- The concentrated extract is dried to obtain the crude methanolic extract.

Protocol for Supercritical Carbon Dioxide (SC-CO₂) Extraction of Seeds:

- Dried and ground *S. mahagoni* seeds are used as the raw material.
- The extraction is performed using a supercritical fluid extractor with CO₂ as the solvent.
- Extraction parameters such as pressure (e.g., 20-30 MPa) and temperature (e.g., 40-60°C) are controlled.
- The extracted oil is collected and the yield is determined.

In Vitro Anti-diabetic Assay: α -Glucosidase Inhibition

- A reaction mixture is prepared containing the plant extract at various concentrations, α -glucosidase enzyme solution, and a phosphate buffer.
- The mixture is pre-incubated at a specific temperature (e.g., 37°C).
- The substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is added to initiate the reaction.
- The absorbance is measured at a specific wavelength (e.g., 405 nm) at different time intervals to determine the rate of p-nitrophenol release.

- Acarbose is typically used as a positive control.
- The percentage of inhibition is calculated, and the IC50 value is determined.[6]

In Vivo Anti-diabetic Assay: Streptozotocin (STZ)-Induced Diabetic Model

- Healthy adult albino rats (e.g., Wistar strain) are used.
- Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg body weight) dissolved in a suitable buffer.[13]
- After a few days, blood glucose levels are measured to confirm the induction of diabetes (e.g., fasting blood glucose > 250 mg/dL).[18]
- The diabetic rats are then divided into groups: diabetic control, standard drug-treated (e.g., glibenclamide), and plant extract-treated at different doses.
- The plant extract is administered orally daily for a specified period (e.g., 15 days).[13]
- Blood glucose levels are monitored at regular intervals from the tail vein using a glucometer. [13]
- The percentage reduction in blood glucose levels is calculated and compared with the control groups.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

- Healthy adult rats are used for the experiment.
- The initial paw volume of the rats is measured using a plethysmometer.
- The plant extract or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
- After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of 1% solution) is given into the right hind paw to induce inflammation.[19][20]

- The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]
- The percentage inhibition of edema is calculated for each group.

Antimicrobial Assay: Agar Well Diffusion Method

- Muller-Hinton agar plates are prepared and inoculated with the test microorganism.
- Wells of a specific diameter are made in the agar using a sterile borer.
- Different concentrations of the plant extract are loaded into the wells.
- A standard antibiotic (e.g., ampicillin) and the solvent are used as positive and negative controls, respectively.[1]
- The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[1]
- The diameter of the zone of inhibition around each well is measured in millimeters.[1]

Antioxidant Assay: DPPH Radical Scavenging Activity

- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Different concentrations of the plant extract are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).[1]
- The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[1]
- Ascorbic acid or a similar standard is used as a positive control.
- The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6]

Cytotoxicity Assay: MTT Assay

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the plant extract or isolated compound.
- After a specific incubation period (e.g., 48 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).^[1]
- The plates are incubated further to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.^[21]
- The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

Swietenia mahagoni possesses a remarkable range of ethnobotanical uses that are increasingly being validated by modern scientific research. The plant's rich phytochemical composition, particularly its content of limonoids, flavonoids, and saponins, underpins its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. This guide has summarized the key quantitative data and experimental protocols to provide a solid foundation for future research.

Further investigations should focus on the isolation and characterization of novel bioactive compounds from different parts of the plant. More in-depth studies are required to elucidate the precise molecular mechanisms and signaling pathways through which these compounds exert their therapeutic effects. While preliminary evidence points towards mechanisms like α -glucosidase inhibition and PPAR γ agonism for its anti-diabetic properties, and potential modulation of the NF- κ B pathway for its anti-inflammatory effects, detailed pathway analysis is still lacking. Clinical trials are the ultimate step to confirm the efficacy and safety of *S. mahagoni* extracts and their purified constituents in humans. The development of standardized extracts and the establishment of clear dose-response relationships are crucial for its potential

integration into modern medicine. The information compiled in this guide serves as a valuable resource for driving these future research and development endeavors.

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